4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
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Overview
Description
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a heterocyclic compound that features a spirocyclic structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-aminopyridine with glyoxal and a suitable dicarbonyl compound under mild conditions. The reaction is often carried out in water, making it an environmentally friendly process .
Industrial Production Methods
the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous catalysts, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-c]pyridine: Another heterocyclic compound with a pyridine ring, known for its biological activities.
Pyrazolo[3,4-b]pyridine: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-pyridin-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSOFNWMCCHNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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